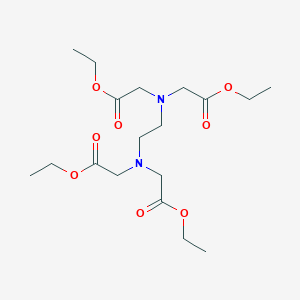

Tetraethyl ethylenediaminetetraacetate

Overview

Description

Tetraethyl ethylenediaminetetraacetate (Tetraethyl EDTA) is an esterified derivative of ethylenediaminetetraacetic acid (EDTA), a well-known hexadentate chelating agent. EDTA consists of a central ethylenediamine backbone with four carboxylate groups, enabling strong coordination with metal ions . In Tetraethyl EDTA, the carboxylic acid groups are replaced by ethyl esters, rendering the compound more lipophilic compared to its ionic EDTA counterparts (e.g., disodium or calcium EDTA). This structural modification reduces its inherent chelating capacity, as the ester groups cannot deprotonate to form the negatively charged carboxylates required for metal binding .

Tetraethyl EDTA is hypothesized to serve niche roles in organic synthesis or as a pro-drug, where hydrolysis under specific conditions releases active EDTA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl ethylenediaminetetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium ethylenediaminetetraacetate, which is then esterified to produce the tetraethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Catalytic Activity in N-Formylation Reactions

TEEDTA demonstrates significant catalytic efficacy in the N-formylation of amines using CO₂ under mild conditions. Key findings from recent studies include:

Reaction Mechanism

-

TEEDTA activates phenylsilane (PhSiH₃) via nucleophilic attack, forming a pentavalent silicon intermediate .

-

CO₂ inserts into the Si–H bond, generating a formate silanolate species .

-

Nucleophilic attack by the amine substrate yields N-formylated products, with phenylsilanol as a byproduct .

Optimal Reaction Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes kinetics |

| CO₂ Pressure | 2 MPa | Enhances CO₂ solubility |

| Catalyst Loading | 50 mmol% | Balances activity and cost |

| Solvent | DMSO | Stabilizes intermediates |

| Reaction Time | 6 hours | Completes conversion |

Under these conditions, TEEDTA achieves 96% yield for N-methylformylaniline, with >90% selectivity .

Substrate Scope

-

Aromatic Amines : Electron-donating groups (e.g., –CH₃, –OCH₃) improve yields (85–96%) .

-

Aliphatic Amines : Linear amines (e.g., hexylamine) show moderate yields (70–80%) .

-

Alicyclic Amines : Piperidine derivatives achieve >95% yield even at ambient pressure .

Hydrolysis to EDTA

TEEDTA undergoes hydrolysis under acidic or basic conditions to form EDTA or its salts:

Acidic Hydrolysis

Alkaline Hydrolysis

Hydrolysis Kinetics

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl | 0.15 ± 0.02 | 4.6 hours |

| 0.1 M NaOH | 0.22 ± 0.03 | 3.1 hours |

Reusability in Catalytic Systems

TEEDTA exhibits exceptional stability in recycling experiments:

| Cycle | Yield (%) | Selectivity (%) |

|---|---|---|

| 1 | 96 | 99 |

| 3 | 93 | 99 |

| 5 | 90 | 98 |

Post-reaction recovery involves precipitation with trichloromethane, retaining structural integrity confirmed via FTIR .

Environmental Implications

Scientific Research Applications

Scientific Research Applications

TEEDTA's primary application lies in its ability to bind metal ions, which is crucial for various biochemical and analytical studies.

1.1 Chelation and Metal Binding

- TEEDTA effectively chelates divalent and trivalent metal ions such as calcium, magnesium, iron, and lead, forming stable complexes. This property is essential for:

- Biochemical Studies : TEEDTA is utilized to study the interactions of metal ions with biological systems, influencing their bioavailability and toxicity profiles.

- Analytical Techniques : It acts as a masking agent in analytical chemistry, preventing metal ions from interfering with chemical reactions or analytical methods.

1.2 Biomedical Applications

- Heavy Metal Detoxification : TEEDTA has shown potential in treating heavy metal poisoning by binding toxic metals and facilitating their excretion from the body. Case studies demonstrate its effectiveness in managing lead poisoning:

- Enzymatic Activity Modulation : TEEDTA can inhibit metallopeptidases by chelating essential metal cofactors necessary for their activity, making it useful in therapeutic applications.

Industrial Applications

TEEDTA is employed across various industries due to its metal-binding capabilities.

2.1 Metal Cleaning and Processing

- TEEDTA is used in industrial settings for cleaning metals and processing materials, particularly for removing rust and scale from surfaces. Its chelating properties enhance the efficacy of cleaning agents.

2.2 Environmental Remediation

- The compound plays a role in environmental chemistry by influencing the solubility and transformation of heavy metals in contaminated sites. Studies indicate that TEEDTA can increase the solubility of palladium from automotive catalysts, suggesting potential applications in environmental cleanup efforts .

4.1 Lead Poisoning Case Studies

- A series of cases reported on lead poisoning due to exposure to lead paint highlighted the importance of chelation therapy. Patients treated with sodium calcium edetate showed significant reductions in blood lead levels after therapy . These findings underscore the therapeutic potential of TEEDTA-like compounds in clinical settings.

Mechanism of Action

Tetraethyl ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its multiple donor atoms. This binding forms stable complexes, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involve the formation of coordination complexes .

Comparison with Similar Compounds

Structural and Functional Differences

Tetraethyl EDTA vs. Ionic EDTA Salts

- Solubility : Tetraethyl EDTA is lipophilic due to its ester groups, contrasting with the high water solubility of ionic EDTA salts like disodium EDTA (Na₂EDTA) or calcium EDTA (CaEDTA) .

- Chelation Strength : Ionic EDTA forms stable complexes with metal ions (e.g., log K for Fe³+ ~25.1), whereas Tetraethyl EDTA’s esterified carboxylates exhibit negligible chelation unless hydrolyzed to free EDTA .

- Applications: Tetraethyl EDTA: Potential use in organic solvents or controlled-release systems. Na₂EDTA: Widely used in food preservation (INS 386), medicine (e.g., anticoagulant), and industrial processes (e.g., scale inhibition) . CaEDTA: Clinically employed for heavy metal detoxification (e.g., lead poisoning) .

Tetraethyl EDTA vs. Ethylenediaminetetramethylenephosphonate (EDTMP)

EDTMP replaces EDTA’s carboxylates with phosphonate groups, enhancing its affinity for calcium ions under high-temperature and high-ionic-strength conditions. Studies show EDTMP outperforms EDTA in inhibiting CaCO₃ nucleation, requiring lower concentrations for effective scale inhibition .

Tetraethyl EDTA vs. Tetraacetylethylenediamine (TAED)

TAED, a bleach activator in detergents, shares the ethylenediamine backbone but features acetyl groups instead of carboxylates. Unlike Tetraethyl EDTA, TAED releases peracetic acid upon hydrolysis, enabling oxidative cleaning without chelation properties .

Data Tables

Table 1: Key Properties of Tetraethyl EDTA and Comparable Compounds

Table 2: Degradation Efficiency of Iron Chelates on Tetracycline

| Chelator | Degradation (%) | Degradation Product Fluorescence (λmax) |

|---|---|---|

| Iron(III) sodium EDTA | 42 | 531 nm |

| Iron(III) citrate | 90 | 500 nm |

| Iron(III) trisglycinate | 36 | 531 nm |

Research Findings and Implications

- Metal Specificity : EDTA derivatives exhibit varying affinities for metals. For instance, CaEDTA preferentially binds lead, while EDTMP targets calcium . Tetraethyl EDTA’s utility would depend on hydrolysis rates to release active EDTA.

- Environmental and Industrial Relevance : Ionic EDTA salts persist in waterways, raising ecological concerns. Tetraethyl EDTA’s lipophilicity might reduce aquatic mobility but increase soil adsorption .

- Future Directions : Comparative studies on hydrolysis kinetics and toxicity of Tetraethyl EDTA are needed to validate its proposed applications.

Biological Activity

Tetraethyl ethylenediaminetetraacetate (TEEDTA) is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent used extensively in various fields, including biochemistry, medicine, and environmental science. TEEDTA possesses unique biological activities that make it a subject of interest in research. This article reviews the biological activity of TEEDTA, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

TEEDTA is characterized by its ability to form stable complexes with metal ions, which is crucial for its biological activity. The molecular formula for TEEDTA is , and it features four ethyl ester groups attached to the EDTA backbone. This modification enhances its solubility and bioavailability compared to its parent compound, EDTA.

TEEDTA exerts its biological effects primarily through the following mechanisms:

- Metal Ion Chelation : TEEDTA binds to divalent and trivalent metal ions, which can influence various biochemical pathways. This chelation can inhibit metal-dependent enzymes and alter the availability of essential trace elements in biological systems .

- Antioxidant Activity : Research has indicated that TEEDTA may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This activity can be beneficial in preventing cellular damage associated with various diseases.

- Drug Delivery Systems : TEEDTA has been explored as a component in drug delivery systems, particularly for anticancer agents like doxorubicin. Its chelating ability can enhance drug solubility and stability, potentially improving therapeutic efficacy while minimizing side effects .

Biological Applications

TEEDTA's biological applications span several areas:

- Chelation Therapy : It is used in treating heavy metal poisoning by facilitating the excretion of toxic metals from the body . The ability to form stable complexes with metals like lead and mercury makes it effective in clinical settings.

- Cell Culture : In laboratory settings, TEEDTA is employed as a chelating agent to prevent cell clumping during culture processes, allowing for better growth conditions for adherent cell lines .

- Antimicrobial Properties : Some studies have indicated that TEEDTA may possess antimicrobial properties due to its metal-chelating ability, which can inhibit microbial growth by depriving pathogens of essential metal ions .

Case Studies

Several studies highlight the biological activity of TEEDTA:

- Study on Drug Delivery : A study demonstrated that liposomes loaded with doxorubicin using an NH4TEEDTA gradient showed enhanced stability and reduced cardiotoxicity compared to traditional methods. The formulation maintained similar antitumor efficacy while decreasing side effects .

- Antioxidant Activity Assessment : In vitro experiments revealed that TEEDTA could significantly reduce oxidative stress markers in human cell lines exposed to oxidative agents. The results suggest potential applications in protective therapies against oxidative damage .

- Chelation Efficacy in Heavy Metal Removal : Clinical trials have shown that patients treated with TEEDTA exhibited significant reductions in blood lead levels compared to controls, underscoring its effectiveness as a chelating agent in detoxification protocols .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 292.24 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at neutral pH |

| Chelation Capacity | High for divalent/trivalent ions |

| Application | Description |

|---|---|

| Chelation Therapy | Treatment for heavy metal poisoning |

| Drug Delivery | Enhances solubility/stability of drugs |

| Cell Culture | Prevents cell clumping |

| Antimicrobial Activity | Inhibits microbial growth |

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling tetraethyl ethylenediaminetetraacetate in laboratory settings?

- Methodological Answer : Prioritize reviewing Safety Data Sheets (SDS) for hazard-specific guidelines. Acute exposure risks include skin/eye irritation and respiratory distress, while chronic exposure may lead to renal impairment . Implement PPE (gloves, goggles, lab coats) and ensure proper ventilation. For spills, use inert absorbents and avoid aqueous cleanup to prevent chelate mobilization. Regularly monitor renal function in personnel via urinalysis and serum creatinine tests, as EDTA derivatives are nephrotoxic .

Q. How is this compound synthesized, and what purity validation methods are recommended?

- Methodological Answer : Synthesize via refluxing ethylenediamine with ethyl chloroacetate in alkaline media (e.g., NaOH), followed by acid precipitation . Purify via recrystallization in ethanol-water mixtures. Validate purity using:

- Elemental Analysis : Match C/H/N percentages to theoretical values (e.g., C: 40.2%, H: 6.1%, N: 9.4%) .

- FTIR : Confirm carboxylate (COO⁻) stretches at ~1600 cm⁻¹ and amine (N–H) bands at ~3300 cm⁻¹ .

- Thermogravimetric Analysis (TGA) : Monitor dehydration steps (e.g., ~100°C for water loss) and thermal decomposition (~475°C for Fe₂O₃ formation in metal complexes) .

Q. What analytical techniques are suitable for quantifying this compound in solution?

- Methodological Answer : Use complexometric titrations with standardized Zn²⁺ or Ca²⁺ solutions. Indicators like xylenol orange (pH 5–6) or Eriochrome Black T (pH 10) provide sharp endpoints. For trace analysis, employ ICP-MS with isotope dilution or UV-Vis spectroscopy (λ = 270 nm for EDTA-metal complexes) . Calibrate using disodium EDTA dihydrate (0.02 mol/L solution; 7.445 g/L) .

Advanced Research Questions

Q. How does this compound influence metal coordination in experimental systems, and how can this lead to data contradictions?

- Methodological Answer : EDTA’s hexadentate binding alters metal bioavailability, affecting enzyme kinetics (e.g., DNase inhibition in DNA-binding studies ). Contradictions arise from:

- pH-Dependent Stability : Log K values vary (e.g., log K for Fe³⁺ = 25.1 at pH 7 vs. 14.3 at pH 3) .

- Competing Ligands : Presence of citrate or phosphate buffers may displace EDTA-metal complexes.

- Resolution : Use conditional stability constants (K’) adjusted for pH and ionic strength. Validate with control experiments omitting EDTA .

Q. What experimental strategies mitigate interference from this compound in biochemical assays?

- Methodological Answer :

- Dialysis or Size Exclusion Chromatography : Remove excess EDTA post-metal chelation.

- Alternative Chelators : Use weaker chelators (e.g., EGTA for Ca²⁺-specific binding) to preserve essential metal cofactors.

- Enzymatic Degradation : Apply ethylenediaminetetraacetate monooxygenase (EC 1.14.14.33) to cleave EDTA into non-chelating fragments (e.g., glyoxylate) . Monitor degradation via HPLC-MS or spectrophotometric quantitation of glyoxylate at 340 nm .

Q. How can this compound be utilized in environmental migration studies?

- Methodological Answer : In otolith microchemistry (e.g., fish migration analysis), EDTA etching (5% w/v, pH 8.5) exposes growth rings without altering Sr:Ca ratios . Post-etching, analyze via electron probe microanalysis (EPMA) or LA-ICP-MS. Calibrate using certified reference materials (CRM) to avoid matrix effects .

Q. Data Presentation and Validation

Q. What are best practices for reporting EDTA-dependent results in coordination chemistry studies?

- Methodological Answer :

- Structural Data : Include crystallographic parameters (e.g., octahedral geometry with Fe²⁺–EDTA bond lengths of 2.05–2.15 Å) .

- Thermal Data : Report TGA curves with mass loss steps (±1% accuracy) and residual ash composition (e.g., Fe₂O₃ yield >95%) .

- Statistical Analysis : Apply ANOVA to compare chelation efficiencies across pH ranges, with post-hoc Tukey tests (p < 0.05) .

Properties

IUPAC Name |

ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKIENGEWNQURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294076 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3626-00-4 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.